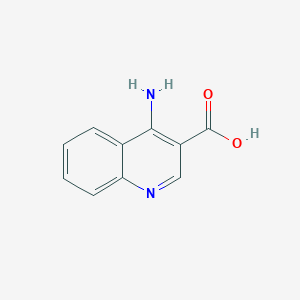
1-(3-(tert-Butyl)phenyl)ethanone
Vue d'ensemble
Description
“1-(3-(tert-Butyl)phenyl)ethanone” is a chemical compound with the CAS Number: 6136-71-6 . It has a molecular weight of 176.26 and its IUPAC name is 1-(3-tert-butylphenyl)ethanone . The compound is a solid at room temperature .
Molecular Structure Analysis
The InChI code for “1-(3-(tert-Butyl)phenyl)ethanone” is 1S/C12H16O/c1-9(13)10-6-5-7-11(8-10)12(2,3)4/h5-8H,1-4H3 . The compound contains a total of 29 bonds, including 13 non-H bonds, 7 multiple bonds, 2 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, and 1 ketone (aromatic) .Physical And Chemical Properties Analysis
“1-(3-(tert-Butyl)phenyl)ethanone” is a solid at room temperature .Applications De Recherche Scientifique
Synthesis and Biological Activity
Synthesis and Fungicidal Activity : Novel compounds synthesized from 1-(3-(tert-Butyl)phenyl)ethanone have demonstrated notable fungicidal activity. For instance, certain compounds exhibited complete inhibition against Cercospora arachidicola Hori at specific concentrations (Mao, Song, & Shi, 2013).
Antimicrobial Applications : Research on heterocyclic compounds derived from 1-(3-(tert-Butyl)phenyl)ethanone, such as 1-(2-hydroxy-3,5-bis((3-imino-3H-1,2,4-dithiazol-5yl)amino)phenyl) ethanone, has indicated their potential in antimicrobial activity (Wanjari, 2020).
Organic Synthesis
- Organic Synthesis : 1-(3-(tert-Butyl)phenyl)ethanone has been utilized in the synthesis of various organic compounds. For example, its derivatives have been used in the synthesis of diverse phosphine ligands and organometallic compounds (Karaoğlu et al., 2016).
Chemical Reactions and Mechanisms
- Chemical Reaction Studies : Research involving 1-(3-(tert-Butyl)phenyl)ethanone has contributed to understanding various chemical reactions, such as the kinetics of tert-butyllithium addition to alkenes (Obriot, Favier, & Sigwalt, 1987).
Pharmaceutical Research
Pharmaceutical Agent Degradation Study : The compound has been used in studies related to the degradation of pharmaceutical agents, illustrating its utility in environmental and pharmaceutical research (Sakkas et al., 2007).
Enzymatic C-Demethylation in Drug Metabolism : It plays a role in the enzymatic C-Demethylation of certain pharmaceutical compounds, highlighting its importance in the study of drug metabolism and pharmacokinetics (Yoo et al., 2008).
Material Science and Photocatalysis
- Photocatalysis and Protective Group Study : Its derivatives have been investigated for use as photoremovable protecting groups in organic synthesis, which is crucial in material science and photocatalysis (Atemnkeng, Louisiana II, Yong, Vottero, & Banerjee, 2003)
Safety and Hazards
Mécanisme D'action
Target of Action
This compound is a biochemical reagent and can be used as a biological material or organic compound for life science related research . .
Biochemical Pathways
It’s worth noting that compounds with similar structures, such as other aromatic ketones, are known to participate in electrophilic aromatic substitution reactions . These reactions involve the replacement of a hydrogen atom on an aromatic ring with an electrophile, leading to various downstream effects.
Pharmacokinetics
It has a high gastrointestinal absorption and is BBB permeant . . These properties could potentially impact the compound’s bioavailability.
Propriétés
IUPAC Name |
1-(3-tert-butylphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O/c1-9(13)10-6-5-7-11(8-10)12(2,3)4/h5-8H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVEGMYYTIFLVAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30545994 | |
| Record name | 1-(3-tert-Butylphenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30545994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-(tert-Butyl)phenyl)ethanone | |
CAS RN |
6136-71-6 | |
| Record name | 1-(3-tert-Butylphenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30545994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details













Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


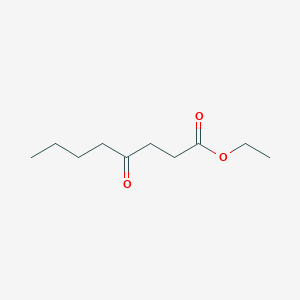

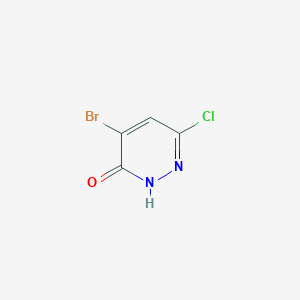

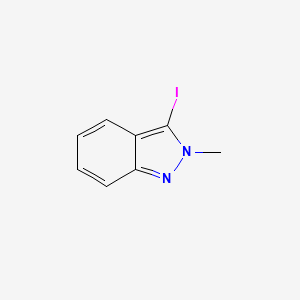
![Tert-butyl 6-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B1339609.png)

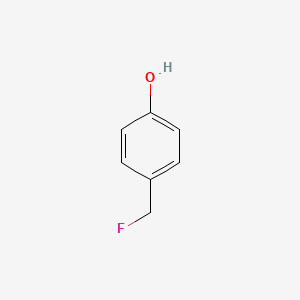

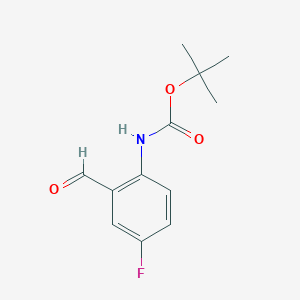
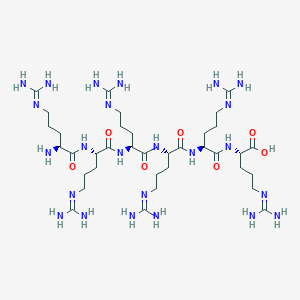
![Thymidine, 5'-O-[[4-(1H,1H,2H,2H-perfluorodecyl)phenyl]bis(4-methoxyphenyl)methyl]-, 3'-[2-cyanoethyl N,N-bis(1-methylethyl)phosphoramidite]](/img/structure/B1339620.png)
